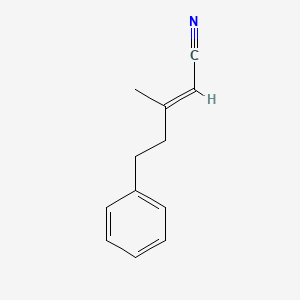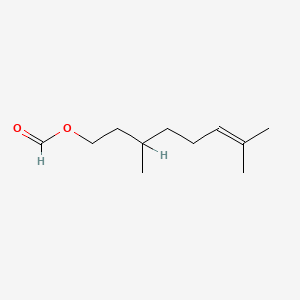
ascr#2
概要
説明
準備方法
合成経路と反応条件
Ascr#2は、Caenorhabditis elegansから単離されています . 合成経路は、(5R)-5-ヒドロキシヘキサン-2-オンのヒドロキシル基とascarylopyranoseの正式な縮合を伴います . 反応条件には、通常、DMSOなどの溶媒の使用と光への暴露を防ぐための保護措置が含まれます .
工業生産方法
This compoundの工業生産は広く文書化されていませんが、主に研究目的で生産されています。
化学反応の分析
反応の種類
Ascr#2は、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は通常、化合物の安定性を確保するために制御された条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化はカルボン酸の生成につながる可能性があり、一方還元はアルコールを生み出す可能性があります .
科学研究アプリケーション
This compoundは、広範囲にわたる科学研究アプリケーションを持っています。
科学的研究の応用
Ascr#2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of ascarosides.
Biology: Plays a crucial role in the development, lifespan, and stress response of nematodes.
Medicine: Potential applications in understanding pheromone signaling and its effects on behavior.
Industry: Used in the development of bioactive compounds and as a research tool in various biochemical studies.
作用機序
Ascr#2は、線虫の行動と発達に影響を与えるフェロモンとして作用することでその効果を発揮します . 線虫の感覚ニューロンの特定の受容体と相互作用し、遺伝子発現の変化とそれに続く生理学的反応を引き起こします . 分子標的は、dauer形成とオスの誘引に関与するGタンパク質共役受容体と経路です .
類似の化合物との比較
類似の化合物
Ascr#3: オスの誘引においてthis compoundと相乗的に作用する別のascarosideです.
Ascr#4: 構造と機能が似ており、dauer形成に関与しています.
Ascr#8: オスの誘引においてthis compoundと相乗的に作用します.
独自性
This compoundは、dauer形成を促進する特定の役割と、他のascarosideとの相乗効果により独自性を持っています . ヒドロキシケトンとascarylopyranoseからなる構造は、他のascarosideとは異なります .
類似化合物との比較
Similar Compounds
Ascr#3: Another ascaroside that works synergistically with Ascr#2 in male attraction.
Ascr#4: Similar in structure and function, involved in dauer formation.
Ascr#8: Also synergizes with this compound in male attraction.
Uniqueness
This compound is unique due to its specific role in promoting dauer formation and its synergistic effects with other ascarosides . Its structure, comprising a hydroxy ketone and ascarylopyranose, distinguishes it from other ascarosides .
特性
IUPAC Name |
(5R)-5-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-7(13)4-5-8(2)16-12-11(15)6-10(14)9(3)17-12/h8-12,14-15H,4-6H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIFLHQRDPSWHT-IYKVGLELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317794 | |
| Record name | Ascaroside C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-24-9 | |
| Record name | Ascaroside C6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascaroside C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3431962.png)
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B3431972.png)
![[2-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B3431980.png)


![Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride](/img/structure/B3431999.png)




![[(Z)-benzylideneamino]thiourea](/img/structure/B3432044.png)
